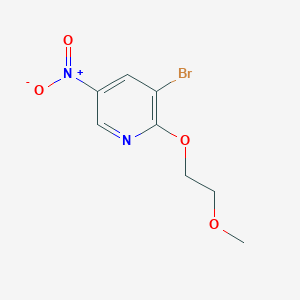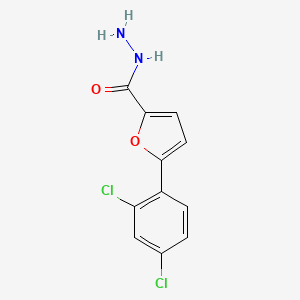
5-(2,4-Dichlorophenyl)-2-furohydrazide
Overview
Description
5-(2,4-Dichlorophenyl)-2-furohydrazide is a synthetic compound used in a variety of scientific applications. It is a white, crystalline powder that is highly soluble in water and organic solvents. This compound has a wide range of uses in the laboratory, including in the synthesis of drugs, the study of biochemical and physiological effects, and in the development of new therapeutic agents. We will also discuss the advantages and limitations for lab experiments and list several future directions for research.
Scientific Research Applications
Synthesis and Characterization of Metal Complexes :
- A study by Jabeen et al. (2018) synthesized transition metal complexes of Co(II), Ni(II), and Cu(II) derived from a compound similar to 5-(2,4-Dichlorophenyl)-2-furohydrazide. These compounds showed potential for antibacterial activity and antioxidant properties (Jabeen et al., 2018).
Anticancer Activity :
- The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, related to this compound, was found to possess moderate anticancer activity, as shown in a study by Lu Jiu-fu et al. (2015) (Lu Jiu-fu et al., 2015).
Photodegradation Studies :
- Research by Climent and Miranda (1997) on the photodegradation of compounds including 2,4-dichlorophenol highlighted the significance of understanding the environmental impact and degradation pathways of such chemicals (Climent & Miranda, 1997).
Mitochondrial Permeability Transition Inhibition :
- A study by Murasawa et al. (2012) identified a structure related to this compound as promising for the development of therapeutic agents to treat vascular dysfunction (Murasawa et al., 2012).
Antibacterial and Anti-inflammatory Activities :
- Research by Koksal et al. (2013) synthesized novel compounds similar to this compound, showing significant anti-inflammatory profiles and low gastric ulceration incidence (Koksal et al., 2013).
Environmental Impact Studies :
- The work by Rule et al. (2005) on triclosan, a compound structurally related to this compound, investigated its reactivity with free chlorine, underscoring the importance of studying the environmental fate of such compounds (Rule et al., 2005).
In Vitro Anticancer and Anti-inflammatory Activities :
- A study by Uwabagira and Sarojini (2019) on a derivative of this compound showed potential as an anticancer and anti-inflammatory agent (Uwabagira & Sarojini, 2019).
properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXNFHAVKQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



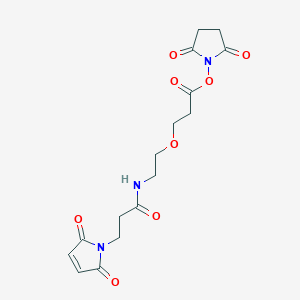
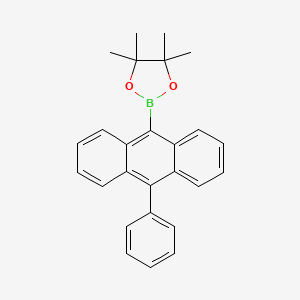
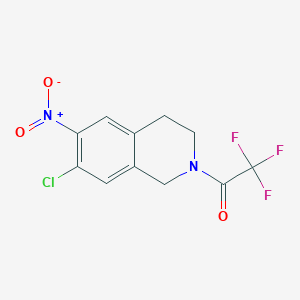

![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)
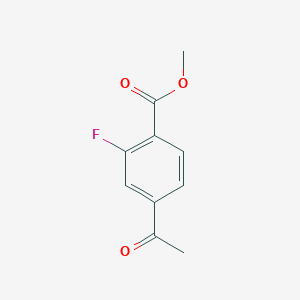
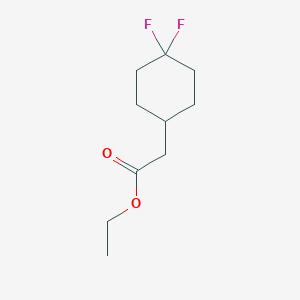

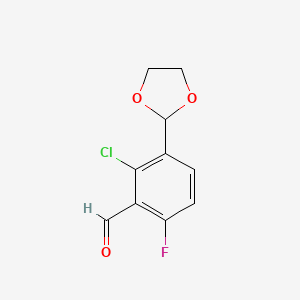


![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)
![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)
